molecular formula C17H11Cl2N3OS B15014433 (2E,5Z)-5-(2-chlorobenzylidene)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E,5Z)-5-(2-chlorobenzylidene)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B15014433
M. Wt: 376.3 g/mol
InChI Key: IIVWQWHDGFVTDW-ZMSCOZPXSA-N
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Description

(2E,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by the presence of chlorophenyl groups and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, such as the presence of chlorophenyl groups and a thiazolidinone ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H11Cl2N3OS

Molecular Weight

376.3 g/mol

IUPAC Name

(2E,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Cl2N3OS/c18-13-7-3-1-5-11(13)9-15-16(23)21-17(24-15)22-20-10-12-6-2-4-8-14(12)19/h1-10H,(H,21,22,23)/b15-9-,20-10+

InChI Key

IIVWQWHDGFVTDW-ZMSCOZPXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N/C(=N\N=C\C3=CC=CC=C3Cl)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NN=CC3=CC=CC=C3Cl)S2)Cl

Origin of Product

United States

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